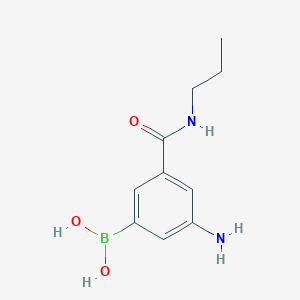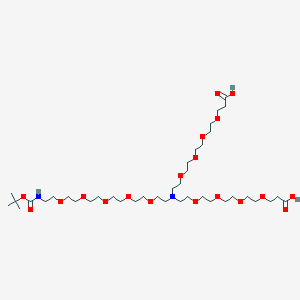
N-(Boc-PEG5)-N-bis(PEG4-acid)
Vue d'ensemble
Description
“N-(Boc-PEG5)-N-bis(PEG4-acid)” is a type of PEG linker. PEG linkers are often used in drug delivery systems due to their biocompatibility and flexibility . This particular linker, “N-(Boc-PEG5)-N-bis(PEG4-acid)”, has a Boc-protected amine group and a carboxylic acid group .
Synthesis Analysis
The synthesis of “N-(Boc-PEG5)-N-bis(PEG4-acid)” likely involves the use of a Boc-protected PEG linker. The Boc group can be deprotected under acidic conditions to generate a free amine group .Chemical Reactions Analysis
“N-(Boc-PEG5)-N-bis(PEG4-acid)” can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules .Physical and Chemical Properties Analysis
“N-(Boc-PEG5)-N-bis(PEG4-acid)” is a liquid at room temperature. It’s suitable for pegylation reactions and can be used as a cross-linking reagent .Mécanisme D'action
Target of Action
N-(Boc-PEG5)-N-bis(PEG4-acid) is a heterobifunctional, PEGylated crosslinker .
Mode of Action
This compound features a carboxylic acid at one end and a Boc-protected amino group at the other . The Boc group can be deprotected under mildly acidic conditions to generate a free amine group . The terminal carboxylic acid readily reacts with primary and secondary amines under EDC, DCC, HATU or other amide coupling conditions to form a stable amide bond .
Biochemical Pathways
It can be used to modify biomolecules, potentially altering their function or interaction with other molecules .
Pharmacokinetics
The pharmacokinetics of N-(Boc-PEG5)-N-bis(PEG4-acid) would largely depend on the specific context in which it is used. As a linker, its ADME properties would be influenced by the molecules it is connected to. The hydrophilic PEG linker facilitates solubility in biological applications .
Result of Action
The primary result of the action of N-(Boc-PEG5)-N-bis(PEG4-acid) is the formation of a stable amide bond between the carboxylic acid end of the linker and a primary or secondary amine . This can be used to create a wide variety of compounds for use in chemical biology and medicinal chemistry .
Action Environment
The action of N-(Boc-PEG5)-N-bis(PEG4-acid) can be influenced by environmental factors such as pH. The Boc group can be deprotected under mildly acidic conditions . Additionally, the formation of the amide bond between the carboxylic acid end of the linker and a primary or secondary amine is typically carried out under specific reaction conditions .
Orientations Futures
Analyse Biochimique
Biochemical Properties
N-(Boc-PEG5)-N-bis(PEG4-acid) plays a significant role in biochemical reactions, particularly in the formation of stable amide bonds. The terminal carboxylic acid groups readily react with primary and secondary amines under conditions such as EDC, DCC, or HATU coupling . This compound interacts with enzymes, proteins, and other biomolecules by forming covalent bonds, which can enhance the solubility and stability of these biomolecules. The PEG chains in N-(Boc-PEG5)-N-bis(PEG4-acid) also help in reducing immunogenicity and increasing the half-life of therapeutic proteins.
Molecular Mechanism
The mechanism of action of N-(Boc-PEG5)-N-bis(PEG4-acid) involves its ability to form stable amide bonds with primary and secondary amines. This compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. The PEG chains in N-(Boc-PEG5)-N-bis(PEG4-acid) can also facilitate the delivery of bioactive molecules to specific cellular targets, thereby modulating gene expression and cellular metabolism. The Boc-protected amino group can be deprotected under acidic conditions to generate a free amine group, which can further interact with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(Boc-PEG5)-N-bis(PEG4-acid) can change over time. The stability and degradation of this compound are influenced by factors such as pH, temperature, and the presence of enzymes. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with N-(Boc-PEG5)-N-bis(PEG4-acid) demonstrating sustained activity and stability under physiological conditions .
Dosage Effects in Animal Models
The effects of N-(Boc-PEG5)-N-bis(PEG4-acid) vary with different dosages in animal models. At lower doses, this compound can enhance the solubility and stability of therapeutic proteins without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including potential immunogenicity and off-target interactions. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing toxicity .
Metabolic Pathways
N-(Boc-PEG5)-N-bis(PEG4-acid) is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its degradation and clearance from the body. The PEG chains in this compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways. Additionally, N-(Boc-PEG5)-N-bis(PEG4-acid) can affect the pharmacokinetics and pharmacodynamics of therapeutic proteins and peptides by enhancing their stability and solubility .
Transport and Distribution
Within cells and tissues, N-(Boc-PEG5)-N-bis(PEG4-acid) is transported and distributed through interactions with transporters and binding proteins. The PEG chains in this compound facilitate its solubility and distribution, allowing it to reach specific cellular targets. The localization and accumulation of N-(Boc-PEG5)-N-bis(PEG4-acid) within cells can influence its activity and function, with potential effects on cellular signaling pathways and gene expression .
Subcellular Localization
N-(Boc-PEG5)-N-bis(PEG4-acid) exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell. The PEG chains in N-(Boc-PEG5)-N-bis(PEG4-acid) can also influence its localization by enhancing its solubility and stability in different cellular environments. This subcellular localization can impact the compound’s ability to modulate cellular processes and interact with biomolecules .
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H76N2O19/c1-39(2,3)60-38(46)40-6-12-49-18-24-55-30-34-59-35-33-58-27-21-52-15-9-41(7-13-50-19-25-56-31-28-53-22-16-47-10-4-36(42)43)8-14-51-20-26-57-32-29-54-23-17-48-11-5-37(44)45/h4-35H2,1-3H3,(H,40,46)(H,42,43)(H,44,45) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFYGSVGACOQAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H76N2O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201100483 | |
| Record name | 5,8,11,14,17,23,26,29,32-Nonaoxa-2,20-diazapentatriacontanedioic acid, 20-(14-carboxy-3,6,9,12-tetraoxatetradec-1-yl)-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201100483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
877.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2093152-87-3 | |
| Record name | 5,8,11,14,17,23,26,29,32-Nonaoxa-2,20-diazapentatriacontanedioic acid, 20-(14-carboxy-3,6,9,12-tetraoxatetradec-1-yl)-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2093152-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11,14,17,23,26,29,32-Nonaoxa-2,20-diazapentatriacontanedioic acid, 20-(14-carboxy-3,6,9,12-tetraoxatetradec-1-yl)-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201100483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


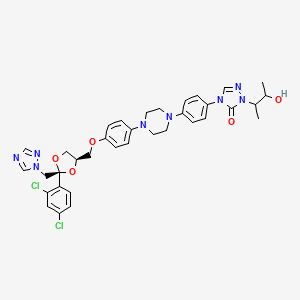
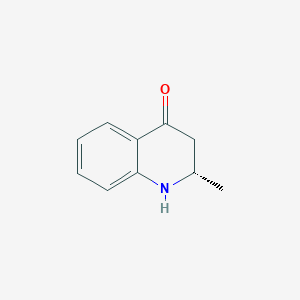
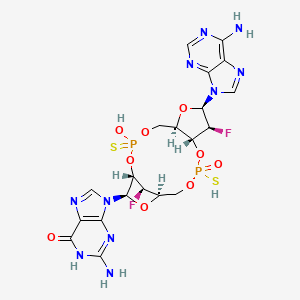
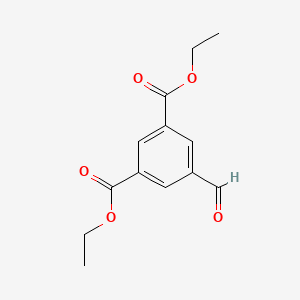
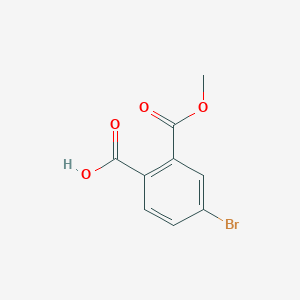
![N,N-diisopropyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3325215.png)


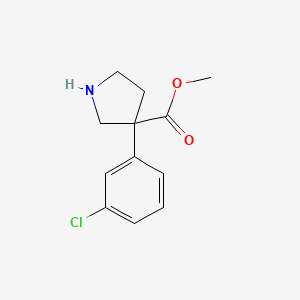
![4-[3,6,8-Tris(4-aminophenyl)pyren-1-yl]aniline](/img/structure/B3325251.png)
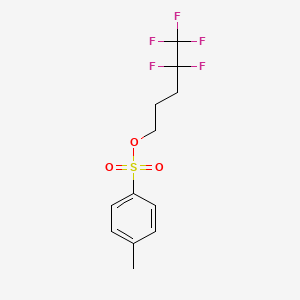
![Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-1-yl)trifluoroborate](/img/structure/B3325273.png)
